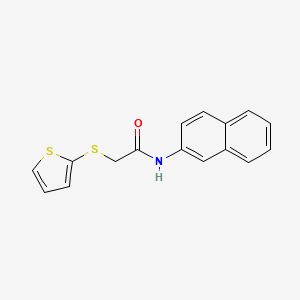
N-2-naphthyl-2-(2-thienylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-naphthyl-2-(2-thienylthio)acetamide, also known as NTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. NTAA is a thioamide derivative that has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.
Mecanismo De Acción
The mechanism of action of N-2-naphthyl-2-(2-thienylthio)acetamide is not fully understood. However, it is believed that N-2-naphthyl-2-(2-thienylthio)acetamide exerts its biological activities by inhibiting the activity of enzymes involved in key metabolic pathways. For example, N-2-naphthyl-2-(2-thienylthio)acetamide has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-2-naphthyl-2-(2-thienylthio)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and replication of bacteria and viruses, as well as the proliferation of cancer cells. In addition, N-2-naphthyl-2-(2-thienylthio)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-2-naphthyl-2-(2-thienylthio)acetamide has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-2-naphthyl-2-(2-thienylthio)acetamide is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. In addition, N-2-naphthyl-2-(2-thienylthio)acetamide has been shown to possess low toxicity, which makes it a safe compound for use in laboratory experiments. However, one of the limitations of N-2-naphthyl-2-(2-thienylthio)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-2-naphthyl-2-(2-thienylthio)acetamide. One area of research is the development of new derivatives of N-2-naphthyl-2-(2-thienylthio)acetamide that possess improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-2-naphthyl-2-(2-thienylthio)acetamide, which may lead to the discovery of new targets for drug development. Finally, the potential use of N-2-naphthyl-2-(2-thienylthio)acetamide in combination with other drugs for the treatment of cancer and infectious diseases should be explored.
Métodos De Síntesis
The synthesis of N-2-naphthyl-2-(2-thienylthio)acetamide involves the condensation of 2-naphthylamine with 2-thienylthioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified through recrystallization to obtain pure N-2-naphthyl-2-(2-thienylthio)acetamide. The synthesis of N-2-naphthyl-2-(2-thienylthio)acetamide has been optimized to yield high purity and high yields of the compound.
Aplicaciones Científicas De Investigación
N-2-naphthyl-2-(2-thienylthio)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It has also been shown to possess antiviral activity against several viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus. In addition, N-2-naphthyl-2-(2-thienylthio)acetamide has been shown to possess antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-naphthalen-2-yl-2-thiophen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c18-15(11-20-16-6-3-9-19-16)17-14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJAERRIYDKBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

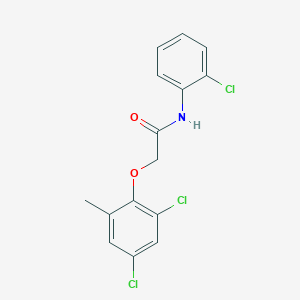
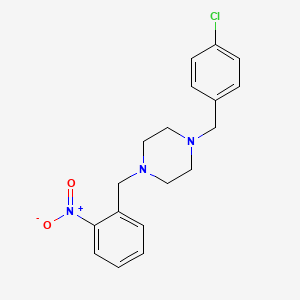
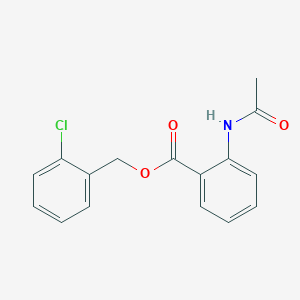

![4-(4-morpholinyl)-3-nitrobenzaldehyde (4-{[4-(4-morpholinyl)-3-nitrobenzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5834114.png)
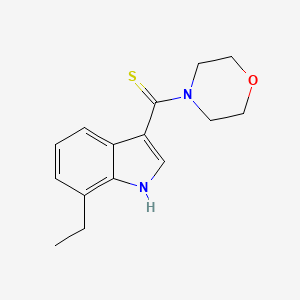
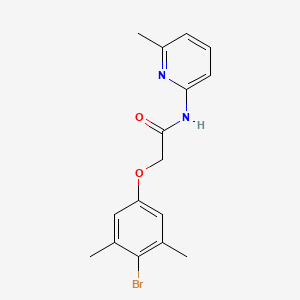
methanone](/img/structure/B5834132.png)
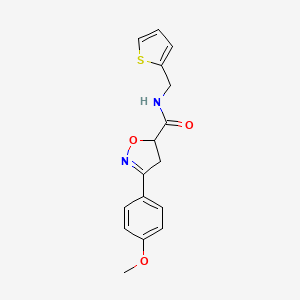
![2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5834145.png)
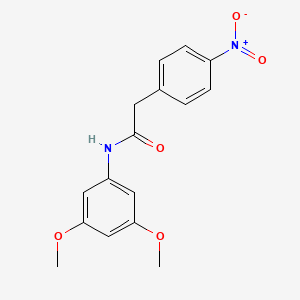
![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5834158.png)
![2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5834170.png)
![5-[bis(2-fluoroethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5834190.png)